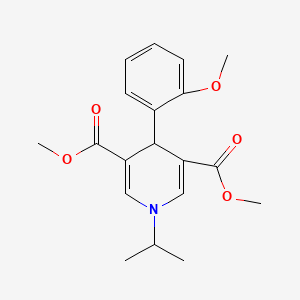
dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate (DMDD) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields including medicinal chemistry, drug discovery, and neuroscience. DMDD is a pyridine derivative that belongs to the class of dihydropyridine calcium channel blockers.
Wirkmechanismus
Dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate acts as a calcium channel blocker by inhibiting the influx of calcium ions into cells. This leads to a decrease in the contractility of smooth muscle cells, which results in vasodilation and a decrease in blood pressure. dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate also has neuroprotective effects by inhibiting the influx of calcium ions into neurons, which can prevent neuronal damage and death.
Biochemical and Physiological Effects:
dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to decrease blood pressure in animal models of hypertension, and has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to have antioxidant activity, which can help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has a number of advantages for lab experiments. It is relatively easy to synthesize and has been shown to have a high degree of purity. It is also stable under a wide range of conditions, which makes it easy to handle and store. However, dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has some limitations for lab experiments. It is relatively expensive compared to other calcium channel blockers, which can make it difficult to use in large-scale experiments. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One potential area of research is the development of new synthetic methods for dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate that are more efficient and cost-effective. Another area of research is the development of new derivatives of dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate that have improved pharmacological properties. Finally, there is a need for further research on the biochemical and physiological effects of dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, particularly in the context of its potential applications in the treatment of cardiovascular and neurodegenerative diseases.
Conclusion:
In conclusion, dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has potential applications in various fields including medicinal chemistry, drug discovery, and neuroscience. It has been shown to have calcium channel blocking activity, neuroprotective effects, and antioxidant activity. dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is relatively easy to synthesize and handle, but has some limitations for lab experiments. There are several future directions for research on dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, including the development of new synthetic methods and derivatives, and further research on its biochemical and physiological effects.
Synthesemethoden
Dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized by a multistep process starting from 2-methoxybenzaldehyde. The first step involves the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate to form ethyl 2-(2-methoxyphenyl)acetoacetate. The second step involves the reduction of the ethyl ester to the corresponding alcohol using sodium borohydride. The third step involves the cyclization of the alcohol with isopropylamine to form dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate.
Wissenschaftliche Forschungsanwendungen
Dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to have calcium channel blocking activity, which makes it a potential candidate for the treatment of hypertension, angina, and other cardiovascular diseases. dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
dimethyl 4-(2-methoxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-12(2)20-10-14(18(21)24-4)17(15(11-20)19(22)25-5)13-8-6-7-9-16(13)23-3/h6-12,17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDUBVVQSOYRSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC=CC=C2OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5821109.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5821138.png)
![N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5821139.png)
![5,5-dimethyl-3-[(2-phenoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5821143.png)
![3-[(4-chlorophenyl)thio]-N-mesitylpropanamide](/img/structure/B5821148.png)
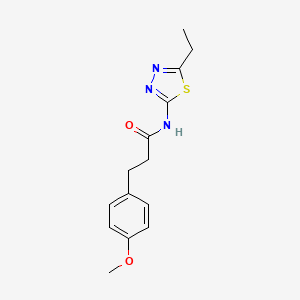

![N-{[(3-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5821161.png)
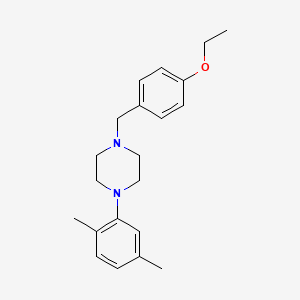
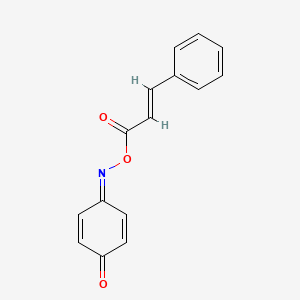
![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5821173.png)
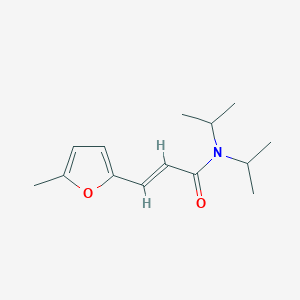
![(cyclopropylmethyl){[5-(3-nitrophenyl)-2-furyl]methyl}propylamine](/img/structure/B5821198.png)